USP-Specified Impurity Status Differentiates Isopropyl Tenofovir from Unspecified Tenofovir Derivatives
Isopropyl Tenofovir (mono-POC isopropyl tenofovir) is explicitly listed as a USP-related known impurity in Tenofovir Disoproxil Fumarate, alongside mono-POC methyl and ethyl analogs, distinguishing it from unspecified impurities that lack regulatory recognition [1]. This status requires its monitoring in quality control for TDF API.
| Evidence Dimension | Regulatory impurity classification |
|---|---|
| Target Compound Data | mono-POC isopropyl Tenofovir (6c) identified as USP related known impurity |
| Comparator Or Baseline | Unspecified impurities in TDF (no regulatory recognition) |
| Quantified Difference | Specified vs. unspecified; specified impurities have defined acceptance criteria |
| Conditions | Synthesis and characterization of TDF impurities per USP monograph requirements |
Why This Matters
Procurement of a USP-specified impurity standard ensures analytical methods meet regulatory expectations for TDF quality control, whereas unspecified impurity standards lack this validation.
- [1] Varal, D., Joshi, M., Panmand, D., & Jadhav, V. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Scholars Research Library, 8(1), 338–343. View Source
